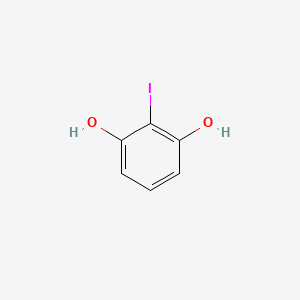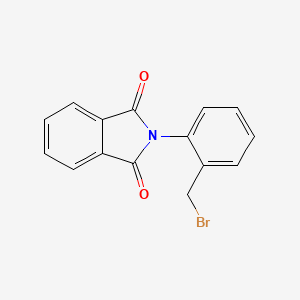
5-(1-萘基氨基)-5-氧代戊酸
描述
The compound 5-(1-Naphthylamino)-5-oxopentanoic acid is a chemical species that can be derived from naphthalene-based structures. It is related to the family of naphthoic acids, which are known for their aromatic characteristics and potential utility in various chemical reactions and applications. The compound itself is not explicitly mentioned in the provided papers, but its structure suggests it is an aromatic compound with both amino and oxo functional groups attached to a pentanoic acid backbone.
Synthesis Analysis
The synthesis of related naphthoic acid derivatives has been explored in the literature. For instance, the synthesis of substituted 2-hydroxy-1-naphthoic acid esters and amides is achieved by oxidative cyclization of esters of 5-aryl-3-oxopentanoic acid with manganese(III) acetate or cerium(IV) ammonium nitrate . This method involves the generation of α-dicarbonylalkyl radicals from high-valent metal β-dicarbonyl complexes. Although the specific synthesis of 5-(1-Naphthylamino)-5-oxopentanoic acid is not detailed, similar oxidative cyclization techniques could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 5-(1-Naphthylamino)-5-oxopentanoic acid would consist of a naphthalene ring system attached to an amino group and an oxo group on a pentanoic acid chain. The presence of these functional groups would influence the compound's reactivity and interaction with other chemical species. The molecular structure analysis of related compounds, such as naphth[1,2-d]oxazole-5-sulfonic acids, involves the formation of oxazole rings and the introduction of various substituents like sulfonyl and acetyl groups .
Chemical Reactions Analysis
The chemical reactivity of naphthoic acid derivatives can be quite diverse. For example, naphth[1,2-d]oxazole-5-sulfonic acid reacts with arenesulfonyl chlorides, aryloxyacetyl chlorides, and other acyl chlorides to form various substituted naphth[1,2-d]oxazole-5-sulfonic acids . Additionally, the sulfonyl chloride derivative can be condensed with amines to yield sulfonylamides. These reactions demonstrate the potential for 5-(1-Naphthylamino)-5-oxopentanoic acid to undergo similar transformations, such as amide formation or substitution reactions at the amino or oxo functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(1-Naphthylamino)-5-oxopentanoic acid would likely include typical characteristics of aromatic compounds with carboxylic acid functionality. These might include moderate solubility in polar solvents, potential for hydrogen bonding due to the amino group, and acidic properties associated with the carboxylic acid group. The exact properties would depend on the specific substituents and their electronic and steric effects on the molecule. The research on related compounds, such as the synthesis and reactions of naphth[1,2-d]oxazole-5-sulfonic acids, provides insights into the solubility, reactivity, and potential applications of these types of compounds .
科学研究应用
合成和表征
衍生物的合成:Citterio等人(1990年)的研究报告了取代的2-羟基-1-萘甲酸酯和酰胺的合成,这个过程涉及使用三价锰醋酸盐或四价铈铵硝酸盐氧化5-芳基-3-氧代戊酸酯或胺。这种合成对于为研究应用(Citterio et al., 1990)创造各种5-(1-萘基氨基)-5-氧代戊酸衍生物至关重要。
同位素制备:Shrestha‐Dawadi和Lugtenburg(2003年)描述了一种制备5-氨基-4-氧代戊酸(5-氨基乙酰丙酸)的任何同位素的方法,这是生物活性卟啉生物合成中的前体。这种方法可能被改编用于合成同位素标记的5-(1-萘基氨基)-5-氧代戊酸以供研究目的(Shrestha‐Dawadi & Lugtenburg,2003年)。
作用机制
未来方向
属性
IUPAC Name |
5-(naphthalen-1-ylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-14(9-4-10-15(18)19)16-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPRIMOKYYGGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354208 | |
| Record name | 5-(1-NAPHTHYLAMINO)-5-OXOPENTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Naphthylamino)-5-oxopentanoic acid | |
CAS RN |
296275-32-6 | |
| Record name | 5-(1-NAPHTHYLAMINO)-5-OXOPENTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Were there any structure-activity relationship (SAR) studies conducted to understand the specific role of the 5-(1-Naphthylamino)-5-oxopentanoic acid moiety in the enhanced antagonistic activity of these spiroglumide derivatives?
A: While the paper highlights the significant potency increase attributed to the 5-(1-Naphthylamino)-5-oxopentanoic acid group, it does not delve into detailed SAR studies focusing specifically on this moiety. [] Further research exploring modifications within this structure (e.g., substitutions on the naphthyl ring, variations in the linker length) would be crucial to elucidate its individual contributions to binding affinity, selectivity between CCKA and CCKB receptors, and overall antagonistic activity. Such insights could guide the development of even more potent and selective cholecystokinin receptor antagonists.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



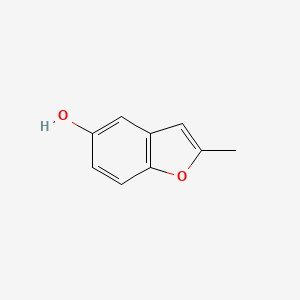
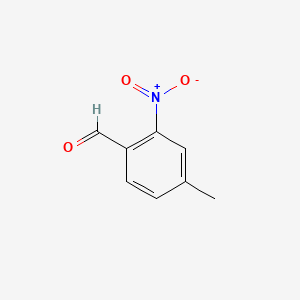

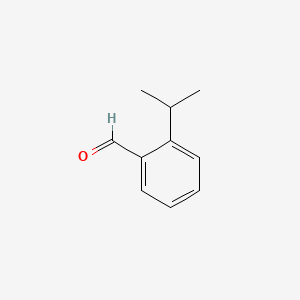
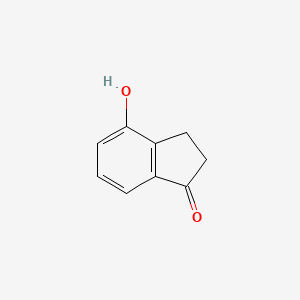
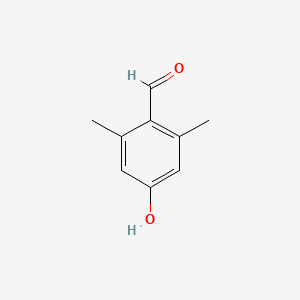
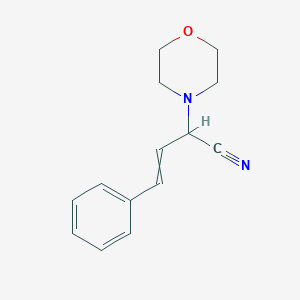

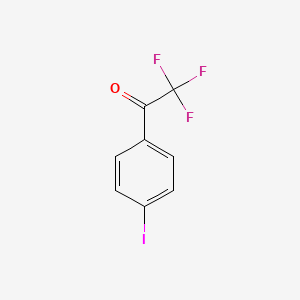
![1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone](/img/structure/B1297926.png)

